Pyridazine-3,6-dione

概要

説明

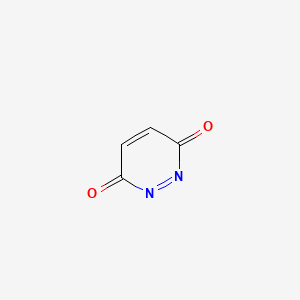

Pyridazine-3,6-dione is a heterocyclic compound with a six-membered ring structure containing two nitrogen atoms . It is isomeric with two other diazine rings, pyrimidine and pyrazine . The molecular weight of Pyridazine-3,6-dione is 112.08676 g/mol .

Synthesis Analysis

Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of Pyridazine-3,6-dione contains a total of 12 bonds. There are 8 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 N hydrazine . The 3D chemical structure image of Pyridazine-3,6-dione is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

Pyridazine-3,6-dione has been used in various fields of organic synthesis. It has been involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis

Pyridazine-3,6-dione is a colorless liquid with a boiling point of 208 °C . It has a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .科学的研究の応用

- Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .

- The [3 + n] cycloaddition reactions in the pyridazine series have been focused on their medicinal chemistry and optoelectronic applications over the last ten years .

- Applications in optoelectronics, in particular, as fluorescent materials and sensors, and medicinal chemistry, in particular, antimicrobials and anticancer, are also reviewed .

- The use of 3,6-pyridazinediones in organic synthesis and chemical biology has been emphasized on recent developments .

- The properties of pyridazinediones, how they are constructed and how they have been applied in various fields of organic synthesis, medicinal chemistry and chemical biology will be highlighted .

Medicinal Chemistry and Optoelectronics

Organic Synthesis and Chemical Biology

Anticonvulsant Activity

- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .

Antimicrobial and Antidepressant Activity

Anti-Inflammatory and Anti-Fouling Agents

Anticancer Activity

- Classically, derivatives of 3,6-pyridazinediones have been used as intermediates in the synthesis of insecticides, acaricides, and ectoparasiticides .

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Insecticides, Acaricides, and Ectoparasiticides

Polymer Industry

Drug Discovery

Synthesis of 4,6 or 5,6 Disubstituted 3-Aminopyridazines

Safety And Hazards

将来の方向性

Pyridazine-3,6-dione has potential applications in medicinal chemistry and optoelectronics . It has been used as a privileged structural element in drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

特性

IUPAC Name |

pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBSPVVFOBQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514988 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3,6-dione | |

CAS RN |

42413-70-7 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

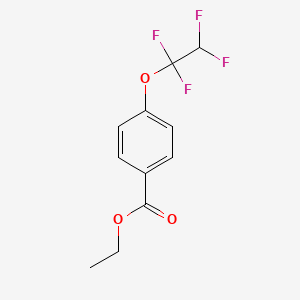

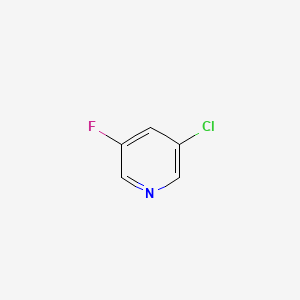

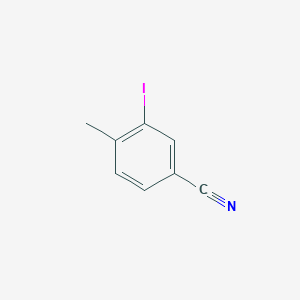

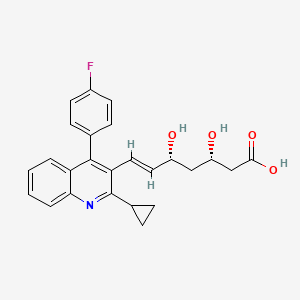

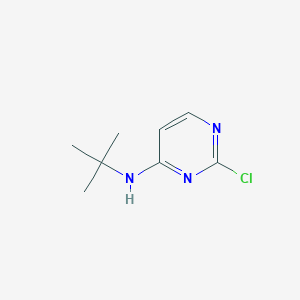

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

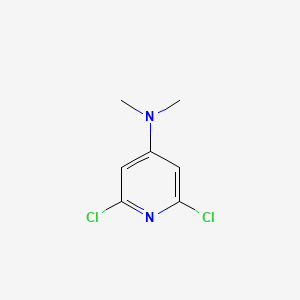

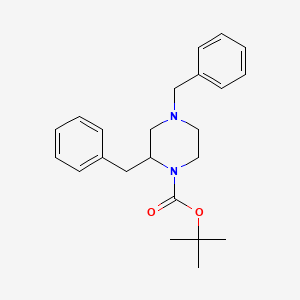

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)